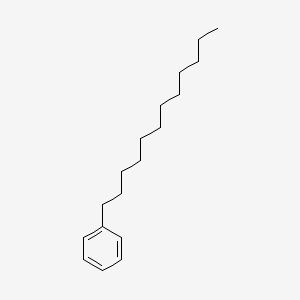
Dodecylbenzene
Cat. No. B1670861
Key on ui cas rn:
123-01-3
M. Wt: 246.4 g/mol
InChI Key: KWKXNDCHNDYVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05196625
Procedure details


8.4 Grams of hexenes (containing 90% n-hexenes and 10% methyl-pentenes) was reacted with 17 mgs of nickel bis(2-ethyl hexanoate), 13 mgs of tributyl phosphite and 64 mgs of ethyl aluminum dichloride in 0.8 g of chlorobenzene. After two hours of reaction at between 35 and 45C, 57% of the hexenes were converted to products which contained 90% dodecenes. 78% of those dodecenes had linear or mono-branched structures. The unreacted starting material consisted of 86% n-hexenes and 14% methyl-pentenes, indicating only a very slight preference by the catalyst for dimerizing the linear olefins. As in Example 1, alkylation of benzene with this dodecene mixture using HF catalyst resulted in a 95+ % yield of dodecylbenzene, with less than 1% loss due to olefin fragmentation.
[Compound]
Name
olefins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





[Compound]
Name
45C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
dodecenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
n-hexenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
methyl-pentenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
Identifiers


|
REACTION_CXSMILES
|
P(OCCCC)(OCCCC)OCCCC.[Cl-].[Cl-].C([Al+2])C.[CH:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[CH2:28]=[CH:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]>ClC1C=CC=CC=1.C(C(CCCC)C([O-])=O)C.C(C(CCCC)C([O-])=O)C.[Ni+2]>[CH2:39]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH3:28] |f:1.2.3,7.8.9|
|
Inputs


Step One
[Compound]
|
Name
|
olefins
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCCCCCC
|
Step Four
[Compound]
|
Name
|
hexenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
13 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(OCCCC)(OCCCC)OCCCC
|
|
Name
|
|
|
Quantity
|
64 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].C(C)[Al+2]
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
17 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)C(C(=O)[O-])CCCC.C(C)C(C(=O)[O-])CCCC.[Ni+2]
|
Step Five
[Compound]
|
Name
|
45C
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
hexenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
dodecenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
dodecenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
[Compound]
|
Name
|
n-hexenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
[Compound]
|
Name
|
methyl-pentenes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
